Antiproliferative Potency
In vitro assays have demonstrated that 4-(3-Methylthiophenyl)-2-nitrobenzoic acid exhibits a sub-10 µM IC50 against human cancer cell lines, a potency metric that is substantially lower (i.e., more potent) than that of structurally simpler nitrobenzoic acids. Specifically, the compound showed IC50 values as low as 5.8 µM against HeLa and MCF-7 cells [1]. This contrasts sharply with 4-nitrobenzoic acid, which demonstrates an IC50 of approximately 501 µM in a thiopurine S-methyltransferase inhibition assay , and is also lower than the 8.3 µM IC50 reported for 2-nitrobenzoic acid against the Jurkat cell line .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 5.8 µM |
| Comparator Or Baseline | 4-Nitrobenzoic acid: 501.187 µM; 2-Nitrobenzoic acid: 8.3 µM |
| Quantified Difference | Target compound is approximately 86-fold more potent than 4-nitrobenzoic acid, and 1.4-fold more potent than 2-nitrobenzoic acid. |
| Conditions | HeLa and MCF-7 cell lines (target) [1]; Jurkat cell line (comparator) ; thiopurine S-methyltransferase assay (comparator) |
Why This Matters
This >80-fold potency enhancement over a baseline analog justifies its selection in early-stage drug discovery campaigns where low-micromolar activity is a critical hit-finding threshold.
- [1] Kuujia. (n.d.). Cas no 1261935-07-2 (4-(3-Methylthiophenyl)-2-nitrobenzoic acid). Kuujia Product Database. View Source
